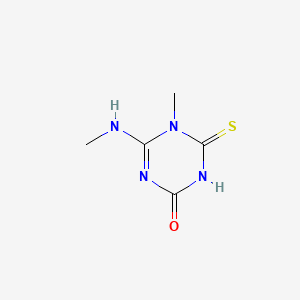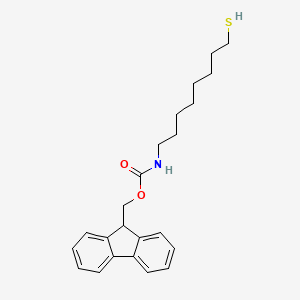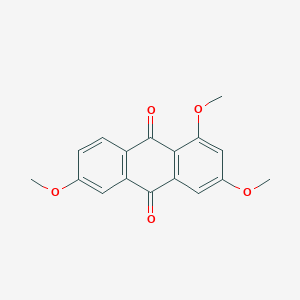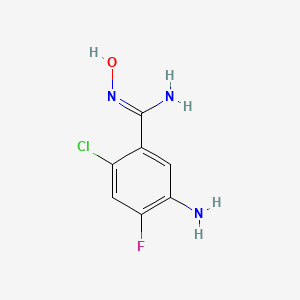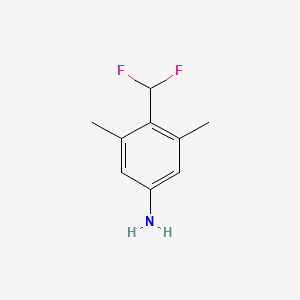
4-(Difluoromethyl)-3,5-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-3,5-dimethylaniline is an organic compound that features a difluoromethyl group attached to an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aniline precursors via in situ generation of the corresponding diazonium salts . This process can be carried out using various difluoromethylation reagents under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-3,5-dimethylaniline often involves large-scale difluoromethylation processes. These methods utilize commercially available reagents and catalysts to achieve high yields and purity. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined the production process, making it more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the aniline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aniline compounds. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
4-(Difluoromethyl)-3,5-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful for studying biological processes and interactions.
Industry: The compound is used in the production of materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3,5-dimethylaniline involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The compound can interact with various pathways and targets, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated anilines and fluorinated organic molecules. Examples include:
- 4-(Trifluoromethyl)-3,5-dimethylaniline
- 4-(Difluoromethyl)-2,6-dimethylaniline
- 4-(Difluoromethyl)-3,5-dichloroaniline .
Uniqueness
4-(Difluoromethyl)-3,5-dimethylaniline is unique due to its specific substitution pattern and the presence of the difluoromethyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
4-(difluoromethyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C9H11F2N/c1-5-3-7(12)4-6(2)8(5)9(10)11/h3-4,9H,12H2,1-2H3 |
InChI Key |
WMKXBEANHSBCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(F)F)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


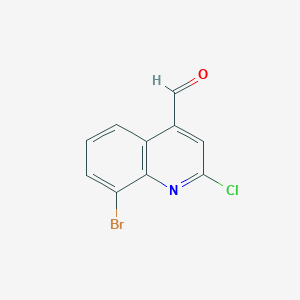
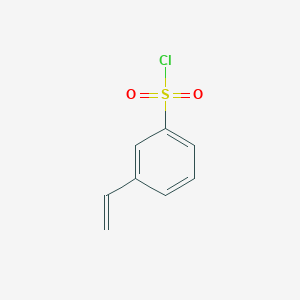
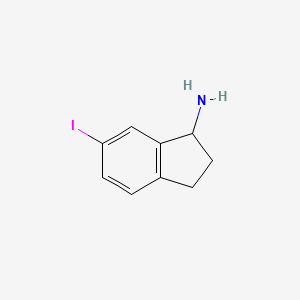
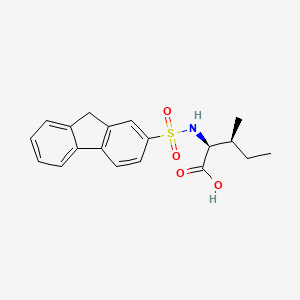
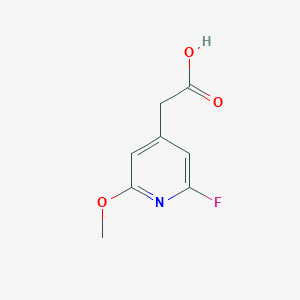
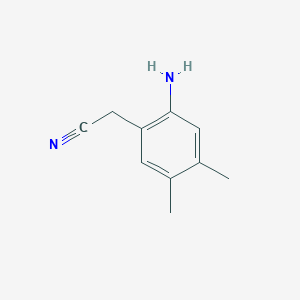
![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)
![3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile](/img/structure/B13130169.png)
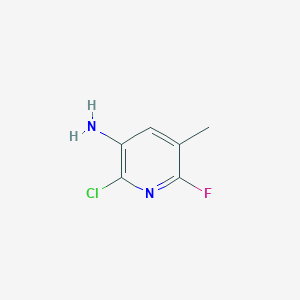
![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)
